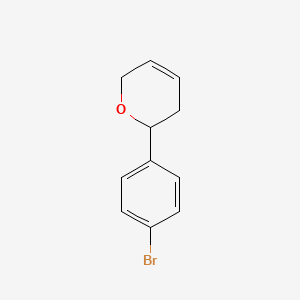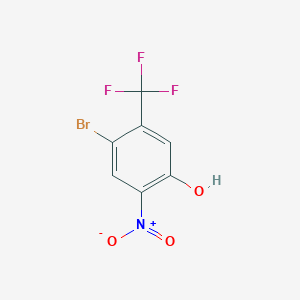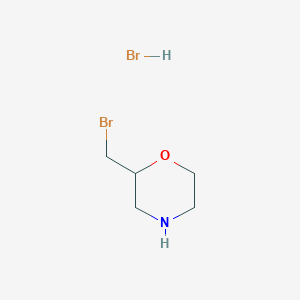
2-(Bromomethyl)morpholine hydrobromide
Overview
Description
2-(Bromomethyl)morpholine hydrobromide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. It is a white crystalline powder that is soluble in water and commonly used as a reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)morpholine hydrobromide typically involves the bromination of morpholine. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. The process generally involves the use of hydrobromic acid and a brominating agent such as bromine or N-bromosuccinimide. The reaction is conducted in an appropriate solvent, often at low temperatures to control the reaction rate and yield .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process is optimized for efficiency, yield, and purity. Industrial methods may involve continuous flow reactors and advanced purification techniques to ensure the high quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)morpholine hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of a wide range of derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and forming different products.
Coupling Reactions: It can be used in coupling reactions such as the Suzuki–Miyaura coupling, where it acts as a building block for more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used, depending on the desired transformation.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in coupling reactions, often under inert atmosphere conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(Bromomethyl)morpholine hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-nitrogen bonds.
Biology: The compound is used in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: Research into its potential therapeutic applications includes its use as a precursor for the synthesis of pharmaceuticals.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)morpholine hydrobromide involves its ability to act as an alkylating agent. The bromomethyl group can react with nucleophiles, leading to the formation of covalent bonds. This property makes it useful in the synthesis of complex molecules, where it can introduce functional groups or link different molecular fragments .
Comparison with Similar Compounds
Similar Compounds
- 2-(Chloromethyl)morpholine hydrochloride
- 2-(Iodomethyl)morpholine iodide
- 2-(Bromomethyl)pyrrolidine hydrobromide
Uniqueness
Compared to similar compounds, 2-(Bromomethyl)morpholine hydrobromide offers a unique balance of reactivity and stability. Its bromomethyl group is more reactive than a chloromethyl group but less reactive than an iodomethyl group, making it suitable for a wide range of synthetic applications. Additionally, the morpholine ring provides a stable and versatile scaffold for further functionalization .
Properties
IUPAC Name |
2-(bromomethyl)morpholine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10BrNO.BrH/c6-3-5-4-7-1-2-8-5;/h5,7H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFTRYZDHNDQZQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)CBr.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Bromo-5-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1382722.png)
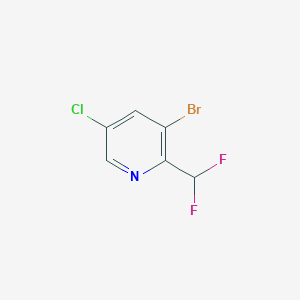

![[2,3'-Bipyridin]-3-ylmethanamine dihydrochloride](/img/structure/B1382727.png)
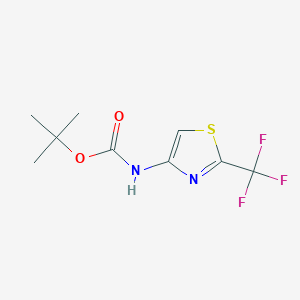
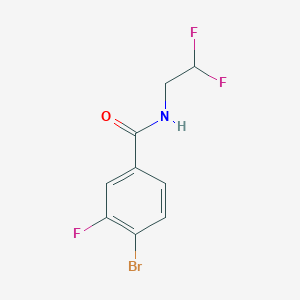
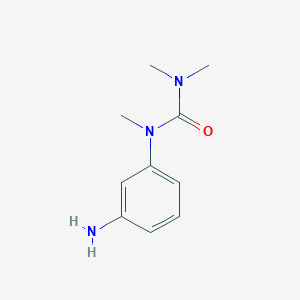
![Tert-Butyl 3-Hydroxy-3-Phenyl-8-Azabicyclo[3.2.1]Octane-8-Carboxylate](/img/structure/B1382736.png)


![Benzyl 3a,4-dihydro-3H-pyrrolo[3,4-c]isoxazole-5(6H)-carboxylate](/img/structure/B1382740.png)
